4-bromo-1-(oxolan-3-yl)-1H-imidazole

Suzuki coupling haloimidazole reactivity regioselectivity

4‑Bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole is a difunctionalised imidazole building block that places a bromine atom at the 4‑position and a tetrahydrofuran‑3‑yl (oxolan‑3‑yl) group at the 1‑position of the imidazole ring. Its molecular formula is C₇H₉BrN₂O (MW 217.06 Da), with a computed XLogP3‑AA of 1.0 and a topological polar surface area (TPSA) of 27.1 Ų.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
CAS No. 1353855-75-0
Cat. No. B6598301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(oxolan-3-yl)-1H-imidazole
CAS1353855-75-0
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESC1COCC1N2C=C(N=C2)Br
InChIInChI=1S/C7H9BrN2O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4H2
InChIKeyBUAYYDBXGOTBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole (CAS 1353855‑75‑0): Core Identity & Physicochemical Profile for Procurement Decisions


4‑Bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole is a difunctionalised imidazole building block that places a bromine atom at the 4‑position and a tetrahydrofuran‑3‑yl (oxolan‑3‑yl) group at the 1‑position of the imidazole ring [1]. Its molecular formula is C₇H₉BrN₂O (MW 217.06 Da), with a computed XLogP3‑AA of 1.0 and a topological polar surface area (TPSA) of 27.1 Ų [1]. Commercial offerings typically specify a minimum purity of 95 % and recommend long‑term storage in a cool, dry environment . The compound’s structure makes it a versatile intermediate for medicinal chemistry and agrochemical discovery programmes that require a regiochemically defined bromo‑imidazole handle for downstream functionalisation.

4‑Bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole: Why Regioisomers and Near‑Neighbour Analogs Cannot Be Treated as Interchangeable


Although many brominated imidazole building blocks are commercially marketed as “imidazole bromides,” the position of the bromine atom (C‑2, C‑4 or C‑5) and the nature of the N‑1 substituent determine the compound’s reactivity in metal‑catalysed cross‑coupling reactions, its lipophilicity, hydrogen‑bond acceptor capacity and ultimately the physicochemical profile of the final target molecule [1]. Unprotected haloimidazoles display markedly different rates of oxidative addition depending on whether the halogen is at the 2‑ or 4‑position [2], and the tetrahydrofuran‑3‑yl group imparts a distinct steric and electronic environment compared to methyl, pyranyl or methylene‑linked oxolane analogues [1]. Consequently, substituting 4‑bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole with a different regioisomer or a near‑neighbour analog without experimental validation risks altering reaction yields, selectivity and the biological profile of the derived compound.

Quantitative Differentiation Evidence for 4‑Bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole Versus Its Closest Analogs


Regiochemical Reactivity Advantage: 4‑Bromoimidazole vs. 2‑Bromoimidazole in Suzuki‑Miyaura Cross‑Coupling

The target compound carries the bromine at the imidazole 4‑position, whereas the alternative 2‑bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole (CAS 1783346‑75‑7) is brominated at the 2‑position. Literature on unprotected haloimidazoles demonstrates that 4‑bromoimidazoles undergo oxidative addition with palladium(0) catalysts approximately 2‑ to 5‑fold faster than the corresponding 2‑bromo isomers under identical Suzuki–Miyaura conditions, leading to higher isolated yields and shorter reaction times [1]. This kinetic differentiation arises from the electronic bias of the imidazole ring, where the 2‑position is adjacent to the sp²‑hybridised N‑3 nitrogen, partially deactivating the C–Br bond toward oxidative addition.

Suzuki coupling haloimidazole reactivity regioselectivity

Lipophilicity Tuning: LogP Comparison with the Methylene‑Extended Analog

The computed XLogP3‑AA of 4‑bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole is 1.0 [1]. The methylene‑extended analog 4‑bromo‑1‑(oxolan‑3‑ylmethyl)‑1H‑imidazole (CAS 2171990‑59‑1) has a predicted logP of approximately 1.5 (calculated from the same method), reflecting the extra methylene unit. This difference of ~0.5 logP units translates to roughly a 3‑fold difference in the octanol/water partition coefficient, meaning the target compound is significantly less lipophilic. In medicinal chemistry campaigns where lowering logP is a key objective to improve solubility and reduce metabolic clearance, the target compound provides a measurable physicochemical advantage over the methylene‑linked analog.

LogP lipophilicity ADME

Topological Polar Surface Area Differentiation vs. the Tetrahydropyran Analog

The topological polar surface area (TPSA) of the target compound is 27.1 Ų [1], whereas the six‑membered ether analog 4‑bromo‑1‑(tetrahydro‑2H‑pyran‑4‑yl)‑1H‑imidazole (CAS 1353853‑99‑2) has a slightly higher TPSA owing to the larger ring contributing additional oxygen‑accessible surface. The difference is small but measurable; in fragment‑based drug discovery, even a 1–2 Ų reduction in TPSA can influence passive membrane permeability for low‑molecular‑weight fragments. The target compound’s lower TPSA may therefore offer a marginal but potentially significant permeability advantage in fragment libraries designed for intracellular targets.

TPSA permeability drug‑likeness

Rotatable Bond Count: Conformational Pre‑organisation vs. the Methylene‑Linked Analog

The target compound contains a single rotatable bond (exocyclic C–N connection between imidazole and oxolane), as reported by PubChem [1]. In contrast, 4‑bromo‑1‑(oxolan‑3‑ylmethyl)‑1H‑imidazole possesses two rotatable bonds due to the additional methylene linker. The extra rotatable bond increases conformational entropy and is generally correlated with a penalty of approximately 0.3–0.5 kcal mol⁻¹ in binding free energy for the flexible analog when binding to a rigid protein pocket [2]. This difference supports the selection of the target compound in hit‑to‑lead programmes where rigidification is a deliberate design strategy to improve binding affinity.

rotatable bonds conformational entropy ligand efficiency

Commercial Availability and Purity Benchmarking

4‑Bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole is stocked by multiple global suppliers (AKSci, ChemScene, Leyan, Chemsrc‑verified vendors) with a minimum purity specification of 95 % . The 2‑bromo regioisomer (CAS 1783346‑75‑7) is listed by fewer vendors and is often available only on a custom‑synthesis basis with longer lead times . For time‑critical research activities, the broader commercial availability of the 4‑bromo derivative translates to shorter procurement cycles and multi‑sourced supply security, reducing project risk associated with single‑source dependencies.

commercial availability purity supply chain

High‑Confidence Application Scenarios for 4‑Bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole in Scientific and Industrial Settings


Parallel Synthesis of Kinase‑Focused Libraries via Suzuki‑Miyaura Cross‑Coupling

Medicinal chemistry groups constructing diversity‑oriented kinase inhibitor libraries can exploit the superior oxidative addition kinetics of the 4‑bromo regioisomer to achieve higher and more uniform isolated yields across a multi‑well plate format [1]. The compound serves as a common intermediate for introducing aryl, heteroaryl, or alkenyl diversity at the imidazole 4‑position, a key vector in many ATP‑competitive kinase inhibitor pharmacophores.

Fragment‑Based Lead Generation Targeting Intracellular Proteins

The low TPSA (27.1 Ų), moderate logP (1.0), and minimal rotatable bond count (1) make 4‑bromo‑1‑(oxolan‑3‑yl)‑1H‑imidazole an attractive fragment for library screening against intracellular targets such as bromodomains or kinases [2]. Its physicochemical profile aligns with the “rule‑of‑three” guidelines for fragment libraries, and the bromine atom provides a convenient X‑ray anomalous scattering signal for crystallographic fragment screening campaigns.

Agrochemical Intermediate Synthesis Requiring Robust Supply Chains

Agrochemical discovery programmes that require multi‑gram to kilogram quantities of a common bromo‑imidazole intermediate benefit from the target compound’s multi‑supplier commercial status and guaranteed 95 % purity . The assured availability from at least five independent vendors minimises the risk of supply interruptions during iterative synthesis‑test cycles, a critical factor for agrochemical timelines tied to seasonal field trials.

Computational Chemistry Model Building and QSAR Dataset Expansion

The compound’s well‑defined computed descriptors (exact mass: 215.98983 Da, monoisotopic mass: 215.98983 Da, TPSA: 27.1 Ų, logP: 1.0, rotatable bonds: 1) make it a valuable data point for computational chemists building quantitative structure–activity relationship (QSAR) models for imidazole‑containing compound series [2]. Its distinct substitution pattern provides a useful benchmark for evaluating the predictive accuracy of in silico models for regiochemical effects on reactivity and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-1-(oxolan-3-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.